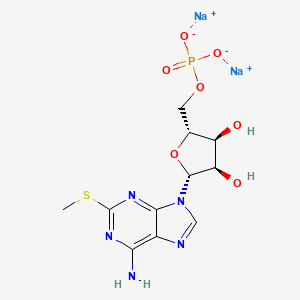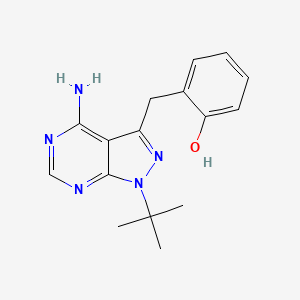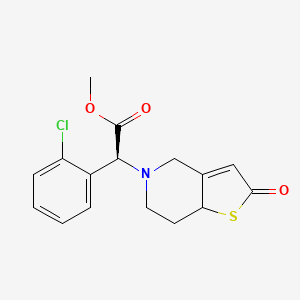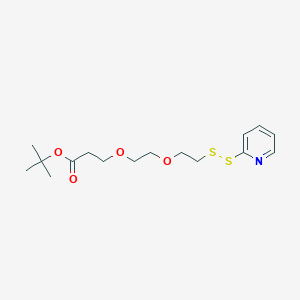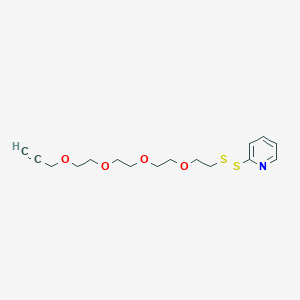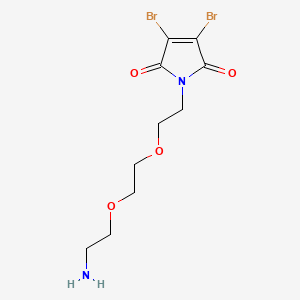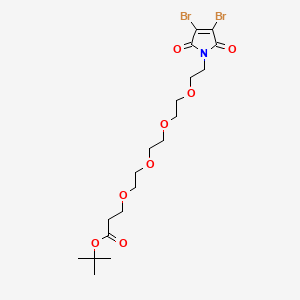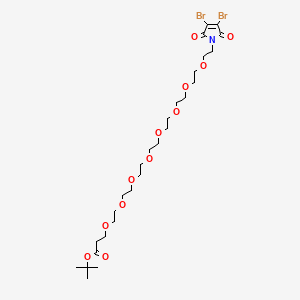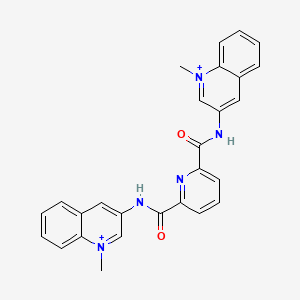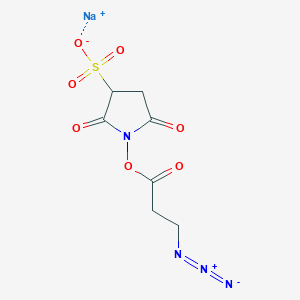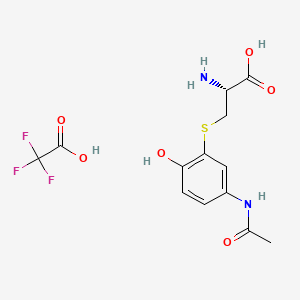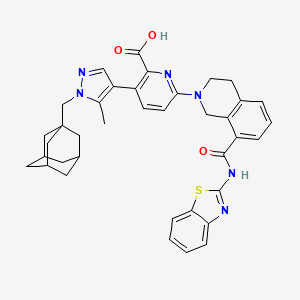
A-1331852
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A-1331852は、BCL-2ファミリータンパク質のメンバーであるBCL-XLの強力な経口バイオアベイラビリティ阻害剤です。 この化合物は、BCL-XL依存性腫瘍細胞においてアポトーシスを選択的に誘導するため、がん研究および創薬における重要なツールとなっています .
2. 製法
This compoundは、以前に報告されたBCL-XL阻害剤A-1155463を再設計した、構造に基づく創薬によって開発されました。 This compoundの合成経路および反応条件は、特定の条件下で、重要な中間体の形成および最終的なカップリング反応を含む、複数の段階を伴います .
3. 化学反応の分析
This compoundは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、化合物の官能基を改変し、その生物活性を変化させる可能性があります。
還元: 還元反応は、分子内の特定の官能基を改変するために使用できます。
置換: 特に求核置換反応などの置換反応は、分子に異なる置換基を導入するために使用できます。これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アジ化ナトリウムなどの求核剤が含まれます。
4. 科学研究における用途
This compoundは、以下を含むいくつかの科学研究用途があります。
化学: BCL-2ファミリータンパク質の生物学を探求するためのツール分子として機能します。
生物学: BCL-XL依存性細胞におけるアポトーシス機構を研究するために使用されます。
医学: this compoundは、特にBCL-XL依存性腫瘍を標的とするがん治療における可能性について調査されています。
科学的研究の応用
A-1331852 has several scientific research applications, including:
Chemistry: It serves as a tool molecule for exploring BCL-2 family protein biology.
Biology: It is used to study apoptosis mechanisms in BCL-XL-dependent cells.
Medicine: this compound is being investigated for its potential in cancer therapy, particularly in targeting BCL-XL-dependent tumors.
Industry: It represents an attractive entry into drug discovery programs focused on developing new cancer therapies .
作用機序
A-1331852は、がん細胞のアポトーシスを防ぐタンパク質であるBCL-XLを選択的に阻害することにより、その効果を発揮します。BCL-XLとアポトーシス誘導タンパク質間の相互作用を阻害することにより、this compoundはBCL-XL依存性腫瘍細胞においてアポトーシスを誘導します。 この機構には、BCL-XL-BIM複合体の破壊と下流のアポトーシス経路の活性化が含まれます .
6. 類似の化合物との比較
This compoundは、その高い効力と経口バイオアベイラビリティにより、他のBCL-XL阻害剤とは異なります。類似の化合物には、以下が含まれます。
ナビトクラックス(ABT-263): 経口バイオアベイラビリティのあるBCL-2およびBCL-XL阻害剤であり、抗腫瘍活性を示していますが、血小板減少症も誘導します.
ベネトクラックス(ABT-199): 血小板を維持しながら、血液腫瘍モデルにおいて有効性を維持するBCL-2選択的阻害剤.
A-1155463: This compoundの前駆体であり、薬理学的特性を向上させるために再設計されました。this compoundの独自の設計要素とBCL-XLの選択的阻害は、がん研究および創薬において貴重なツールとなっています
生化学分析
Biochemical Properties
A-1331852 selectively disrupts BCL-XL–BIM complexes and induces the hallmarks of apoptosis in BCL-XL–dependent tumor cells . It does not affect MEF cells lacking BAK or BAX . The Ki value of this compound is less than 10 pM, indicating its high affinity for BCL-XL .
Cellular Effects
This compound selectively and potently induces apoptosis in BCL-XL-dependent tumor cells . It has been used as a critical tool molecule for further exploring BCL-2 family protein biology .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively disrupting BCL-XL–BIM complexes . This disruption leads to the induction of apoptosis in BCL-XL-dependent tumor cells .
準備方法
A-1331852 was developed through structure-based drug design by re-engineering a previously reported BCL-XL inhibitor, A-1155463. The synthetic route and reaction conditions for this compound involve multiple steps, including the formation of key intermediates and final coupling reactions under specific conditions to achieve the desired product .
化学反応の分析
A-1331852 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different substituents into the molecule. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
類似化合物との比較
A-1331852 is unique compared to other BCL-XL inhibitors due to its high potency and oral bioavailability. Similar compounds include:
Navitoclax (ABT-263): An orally bioavailable BCL-2 and BCL-XL inhibitor that has shown antitumor activity but also induces thrombocytopenia.
Venetoclax (ABT-199): A BCL-2-selective inhibitor that maintains efficacy in hematologic tumor models while sparing platelets.
A-1155463: The precursor to this compound, which was re-engineered to improve its pharmacological properties. This compound’s unique design elements and selective inhibition of BCL-XL make it a valuable tool in cancer research and drug discovery
特性
IUPAC Name |
3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N6O3S/c1-22-29(19-39-44(22)21-38-16-23-13-24(17-38)15-25(14-23)18-38)27-9-10-33(41-34(27)36(46)47)43-12-11-26-5-4-6-28(30(26)20-43)35(45)42-37-40-31-7-2-3-8-32(31)48-37/h2-10,19,23-25H,11-18,20-21H2,1H3,(H,46,47)(H,40,42,45) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQQONWEDCOTBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)C5=C(N=C(C=C5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


